molecular formula C14H16F6N2 B6361640 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane CAS No. 1240566-28-2

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane

Cat. No.: B6361640
CAS No.: 1240566-28-2
M. Wt: 326.28 g/mol
InChI Key: LYBIDGDFZMZSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a 1,4-diazepane (azepane) ring system, a seven-membered heterocycle recognized for its utility in drug discovery . Azepane-based scaffolds are present in more than 20 FDA-approved drugs and are investigated for a wide spectrum of biological activities, including acting as enzyme inhibitors and receptor antagonists . The structure of this compound includes a [3,5-bis(trifluoromethyl)phenyl]methyl group, a motif found in other potent bioactive molecules. For instance, compounds with similar substituents have been developed as potent and selective Neurokinin-1 (NK-1) receptor antagonists . NK-1 receptor antagonists have demonstrated clinical efficacy in areas such as preventing chemotherapy-induced nausea and vomiting (CINV) and have been explored for treating major depressive disorders . This structural analogy suggests potential application in neuroscience and pharmacology research. Furthermore, diazepane cores are integral to various other therapeutic agents, such as TASK channel inhibitors and orexin receptor antagonists (e.g., Suvorexant) used to treat insomnia . The presence of the lipophilic and electron-withdrawing trifluoromethyl groups is a common strategy in medicinal chemistry to enhance a compound's metabolic stability and membrane permeability. This product is intended for research purposes only, providing scientists with a valuable building block for the synthesis and development of novel therapeutic agents. For Research Use Only. Not for human or veterinary diagnosis or therapy.

Properties

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F6N2/c15-13(16,17)11-6-10(7-12(8-11)14(18,19)20)9-22-4-1-2-21-3-5-22/h6-8,21H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBIDGDFZMZSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Coupling Reaction

The primary method involves a multi-step sequence starting with tert-butoxycarbonyl (Boc)-protected amino acids. For example, tert-butoxycarbonyl-L-3,4-dichlorophenylalanine is coupled with bis(3,5-trifluoromethyl)benzylamine in dichloromethane (DCM) using N-methylmorpholine (NMM) and BOP-Cl as coupling agents. This step forms a protected intermediate, which is subsequently deprotected under acidic conditions.

Deprotection and Cyclization

Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in DCM, followed by neutralization with NMM . The resulting amine undergoes cyclization via activation with N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This yields the 1,4-diazepane core structure.

Alternative Alkylation Approaches

Reductive Amination Strategy

An alternative route employs reductive amination of 1,4-diazepane with 3,5-bis(trifluoromethyl)benzaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol. This method avoids Boc protection but requires strict control of stoichiometry to prevent over-alkylation.

Sodium Hydride-Mediated Alkylation

In Example 13 of the patent, sodium hydride (NaH) in DMF facilitates the alkylation of the diazepane nitrogen with 3,5-bis(trifluoromethyl)benzyl bromide . This method achieves moderate yields (50–60%) but necessitates anhydrous conditions due to NaH’s sensitivity to moisture.

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal that the nucleophilicity of the diazepane nitrogen dictates reaction pathways. The B3LYP/6-31G * level analysis shows that alkylation proceeds via a concerted mechanism, with activation energies lower for arylbenzyl halides compared to aliphatic analogs. Steric effects from the trifluoromethyl groups marginally increase transition-state energy, explaining the need for elevated temperatures (80–100°C) in practice.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using silica gel column chromatography with gradients of petroleum ether and ethyl acetate. The target compound exhibits an Rf value of 0.3–0.4 in a 1:1 solvent system.

Spectroscopic Confirmation

  • Mass Spectrometry (MS): Molecular ion peaks at m/z 340.31 [M+H]+ confirm the molecular formula C15H18F6N2 .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl3): δ 7.85 (s, 2H, Ar-H), 4.45 (s, 2H, CH2), 3.60–3.20 (m, 6H, diazepane-H), 2.80 (s, 3H, N-CH3).

    • ¹⁹F NMR: δ -63.5 (s, 6F, CF3).

Comparative Analysis of Methods

MethodReagentsConditionsYield (%)Reference
Boc DeprotectionTFA, EDCl, HOBtDMF, RT, 24h66
Reductive AminationNaBH3CN, MeOH0°C to RT, 12h55
NaH AlkylationNaH, DMF, 3,5-(CF3)2C6H3CH2Br80°C, Ar, 6h60

Challenges and Optimization Strategies

  • Steric Hindrance: The 3,5-bis(trifluoromethyl) group impedes nucleophilic attack. Using polar aprotic solvents (e.g., DMF) enhances solubility and reaction kinetics.

  • Byproduct Formation: Over-alkylation is mitigated by slow addition of alkylating agents and maintaining low temperatures during initial stages .

Chemical Reactions Analysis

Types of Reactions: 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted diazepanes or phenyl derivatives.

Scientific Research Applications

Pharmacological Properties

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane has been studied for its potential pharmacological activities. Compounds containing a diazepane ring are often associated with anxiolytic and sedative effects. The presence of the trifluoromethyl groups enhances lipophilicity and metabolic stability, which can lead to improved bioavailability and efficacy in therapeutic applications.

  • Case Study : Research indicates that derivatives of diazepanes exhibit significant activity against certain types of cancer cells. For instance, a study demonstrated that modifying the diazepane core with trifluoromethyl groups resulted in compounds with enhanced cytotoxicity against human cancer cell lines .

Drug Development

The incorporation of 1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane into drug formulations is being explored to create new therapeutic agents. Its structural features may contribute to the development of novel anxiolytics or antidepressants.

  • Example : A recent patent application describes a series of compounds based on this structure that show promise as selective serotonin reuptake inhibitors (SSRIs), potentially offering fewer side effects compared to traditional SSRIs .

Polymer Chemistry

The compound has been investigated for its role as a monomer or additive in polymer synthesis. The trifluoromethyl groups impart unique properties such as increased thermal stability and chemical resistance.

  • Application : Polymers synthesized using 1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane have shown improved performance in high-temperature applications and environments where chemical resistance is critical .

Pesticide Development

Research into agrochemicals has identified 1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane as a potential candidate for developing new pesticides. Its structure suggests it may interact effectively with biological targets in pests.

  • Field Trials : Preliminary field trials have shown that formulations containing this compound exhibit enhanced insecticidal activity compared to existing commercial products .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentEnhanced cytotoxicity against cancer cell lines
Drug DevelopmentSSRIsPotential for fewer side effects
Materials SciencePolymer additivesImproved thermal stability and chemical resistance
Agricultural ChemistryPesticide formulationIncreased insecticidal activity

Mechanism of Action

The mechanism of action of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane with structurally related compounds:

Compound Name Core Structure Key Functional Groups Notable Features
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane (Target) 1,4-Diazepane -CF₃-substituted benzyl Flexible diazepane ring; high lipophilicity due to -CF₃ groups
2,7-Bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one 1,4-Diazepan-5-one -Cl-substituted phenyl, ketone Conformational rigidity from ketone; electron-withdrawing -Cl groups
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea Thiourea -CF₃-substituted phenyl, thiourea, dimethylamino Rigid thiourea linkage; tertiary amine for solubility

Biological Activity

1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl groups attached to the phenyl ring are known to enhance pharmacological properties, including increased lipophilicity and improved interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane
  • Molecular Formula : C12H12F6N2
  • Molecular Weight : 292.23 g/mol
  • InChI Key : MCYCSIKSZLARBD-UHFFFAOYSA-N

The presence of trifluoromethyl groups significantly influences the compound's physicochemical properties, enhancing its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown promising results against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures demonstrated MIC values as low as 2 µg/mL against MRSA strains .

Table 1: Antimicrobial Activity of Trifluoromethyl Substituted Compounds

CompoundBacterial Strains TestedMIC (µg/mL)
Compound AMRSA2
Compound BStaphylococcus epidermidis1-2
Compound CBacillus subtilis2

These findings suggest that the incorporation of lipophilic substituents enhances antibacterial activity.

The mechanism by which 1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane exerts its antimicrobial effects may involve disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways. The trifluoromethyl group is known to increase the hydrophobicity of the compound, facilitating better membrane penetration.

Case Study 1: Inhibition of NF-κB Pathway

A related compound, 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide, was identified as a potent inhibitor of the NF-κB signaling pathway. Although it showed high potency in vitro, it was inactive in human IKKβ enzyme assays . This highlights the importance of further research into structure-activity relationships (SAR) to optimize efficacy.

Case Study 2: Antimicrobial Efficacy Against Acinetobacter Species

Research indicated that pyrazole derivatives containing trifluoromethyl groups exhibited significant anti-Acinetobacterial activity. The study reported that certain derivatives eradicated more than three log values within an eight-hour time course at various concentrations .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane, and how can they be methodologically addressed?

  • Answer : Synthesis challenges include steric hindrance from the 3,5-bis(trifluoromethyl)phenyl group and maintaining the diazepane ring stability during alkylation. To address these:

  • Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
  • Employ Schlenk techniques under inert atmospheres to prevent moisture-sensitive intermediates from degrading .
  • Monitor reaction progress via HPLC-MS to detect intermediates and optimize reaction time .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Answer : A combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is essential to confirm the trifluoromethyl groups and diazepane backbone .

  • High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns .
  • X-ray crystallography (if crystals are obtainable) resolves steric effects and conformational preferences .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer :

  • Store in air-tight, amber vials under argon at −20°C to prevent hydrolysis of the diazepane ring .
  • Avoid contact with oxidizing agents (e.g., peroxides) due to the compound’s potential reactivity .
  • Use gloveboxes for weighing to minimize atmospheric exposure .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for this compound’s synthesis?

  • Answer :

  • Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
  • Use AI-driven platforms (e.g., COMSOL Multiphysics) for real-time simulation of reaction kinetics and parameter optimization .
  • Integrate statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches .

Q. What strategies resolve contradictions in experimental data related to this compound’s reactivity?

  • Answer :

  • Perform multivariate analysis to isolate variables (e.g., solvent polarity, temperature) affecting reaction outcomes .
  • Validate hypotheses via control experiments (e.g., isotopic labeling) to trace reaction pathways .
  • Cross-reference computational predictions (e.g., reaction free energy) with empirical kinetic data .

Q. How can researchers design experiments to study the compound’s interaction with biological targets?

  • Answer :

  • Use surface plasmon resonance (SPR) to measure binding affinities for receptor-ligand interactions .
  • Conduct molecular dynamics simulations to predict binding modes and conformational flexibility .
  • Pair in vitro assays (e.g., enzyme inhibition) with metabolomics profiling to assess functional impacts .

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?

  • Answer :

  • Chiral chromatography (e.g., using cellulose-based columns) resolves enantiomers if stereoisomerism is present .
  • Membrane separation technologies (e.g., nanofiltration) improve yield in large-scale purifications .
  • Supercritical fluid extraction (SFE) minimizes solvent use while maintaining purity .

Methodological Resources

  • Experimental Design : Utilize CRDC subclass RDF2050112 (reaction fundamentals) for reactor design guidelines .
  • Safety Protocols : Follow TCI America’s safety data sheets for hazard mitigation and emergency response .
  • Data Analysis : Leverage ICReDD’s feedback loop integrating computational and experimental data for iterative optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.